molecular formula C14H21NO2 B13162629 5-Amino-1-(benzyloxy)heptan-4-one

5-Amino-1-(benzyloxy)heptan-4-one

Katalognummer: B13162629
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: YVYXRMTVBGCXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(benzyloxy)heptan-4-one is an organic compound with the molecular formula C14H21NO2. It is a versatile molecule used in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5-Amino-1-(benzyloxy)heptan-4-one involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of water as a solvent is preferred due to its safety and low cost .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(benzyloxy)heptan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(benzyloxy)heptan-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(benzyloxy)heptan-4-one involves its interaction with specific molecular targets and pathways within cells. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. These interactions can affect cellular processes and pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-Amino-1-(benzyloxy)heptan-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an amino group and a benzyloxy group attached to a heptanone backbone. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

5-amino-1-phenylmethoxyheptan-4-one

InChI

InChI=1S/C14H21NO2/c1-2-13(15)14(16)9-6-10-17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11,15H2,1H3

InChI-Schlüssel

YVYXRMTVBGCXHV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)CCCOCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.